REACTION_SMILES
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[C:18].[CH3:20][CH2:21][OH:22].[Pd:19].[c:1]1(-[c:7]2[c:8]([CH:16]=[CH2:17])[c:9]([C:12](=[O:13])[O:14][CH3:15])[o:10][cH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1(-[c:7]2[c:8]([CH2:16][CH3:17])[c:9]([C:12](=[O:13])[O:14][CH3:15])[o:10][cH:11]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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C=Cc1c(-c2ccccc2)coc1C(=O)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1c(-c2ccccc2)coc1C(=O)OC
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Name
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Type
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product
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Smiles
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CCc1c(-c2ccccc2)coc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |